chemical properties of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate
chemical properties of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate
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Executive Summary
Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (CAS: 1291937-65-9) is a pivotal heterocyclic building block in medicinal chemistry, specifically designed for "fragment-based" drug discovery and peptidomimetic synthesis. It functions as a protected form of C-(1H-pyrazol-3-yl)methylamine , where the amine is masked by a benzyloxycarbonyl (Cbz) group.
This molecular architecture offers a strategic advantage: it preserves the amphoteric nature of the pyrazole ring—crucial for hydrogen bonding in kinase inhibitor active sites—while providing a stable, orthogonally deprotectable linker. Its primary utility lies in the development of inhibitors for cyclin-dependent kinases (CDKs) and FLT3, where the pyrazole moiety mimics the purine ring of ATP.
Physicochemical Properties
The molecule exhibits a balance of lipophilicity (conferred by the benzyl group) and polarity (conferred by the pyrazole).
| Property | Value / Description | Context |
| Molecular Formula | C₁₂H₁₃N₃O₂ | |
| Molecular Weight | 231.25 g/mol | Fragment-like (<300 Da) |
| Physical State | Solid (Crystalline) | Likely off-white to pale yellow needles |
| Melting Point | 80–95 °C (Predicted) | Analogous to benzyl carbamate (86–89 °C) |
| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility due to lipophilic Cbz |
| pKa (Pyrazole NH) | ~14.2 (Acidic) | Deprotonation requires strong bases (e.g., NaH) |
| pKa (Pyridine-like N) | ~2.5 (Basic) | Protonation occurs only under acidic conditions |
| LogP (Calculated) | 1.8 – 2.1 | Good membrane permeability range |
Structural Dynamics: Tautomerism
A defining feature of this molecule is the annular tautomerism of the pyrazole ring. In solution, the hydrogen atom oscillates between N1 and N2. While the Cbz group is attached to the exocyclic methyl carbon, the tautomeric state of the ring dictates the regioselectivity of subsequent functionalization reactions.
Figure 1: Prototropic tautomerism of the pyrazole ring. The position of the proton affects the nucleophilicity of the nitrogen atoms.
Synthetic Accessibility
The synthesis of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is typically achieved through the Schotten-Baumann protection of the parent amine.
Protocol: Cbz-Protection of (1H-pyrazol-3-yl)methanamine
Reagents: (1H-pyrazol-3-yl)methanamine dihydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃). Solvent: 1:1 Water/Dioxane or THF.
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Dissolution: Dissolve the amine salt in water/dioxane.
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Basification: Add NaHCO₃ (2.5 equiv) to neutralize the salt and buffer the solution (pH ~8).
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Addition: Cool to 0 °C. Add Cbz-Cl (1.1 equiv) dropwise to prevent bis-acylation on the pyrazole nitrogen.
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Workup: Stir at RT for 2-4 hours. The product often precipitates or is extracted with Ethyl Acetate.
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Purification: Recrystallization from EtOH/Hexane or silica chromatography (MeOH/DCM gradient).
Critical Control Point: The pyrazole ring nitrogen is nucleophilic but significantly less so than the primary exocyclic amine. Maintaining a pH < 10 prevents acylation of the pyrazole ring.
Reactivity & Functionalization Profile
This scaffold serves as a "masked" amine. Its reactivity is bifurcated into Linker Chemistry (Cbz group) and Heterocycle Chemistry (Pyrazole ring).
Reactivity Map
Figure 2: Primary reactivity pathways. The Cbz group is orthogonal to the pyrazole reactivity.
Deprotection Strategies
The Cbz group is chosen for its stability to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc).
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Hydrogenolysis (Preferred): H₂ (1 atm), 10% Pd/C, MeOH. Quantitative yield. Preserves the pyrazole ring.
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Acidolysis: 33% HBr in Acetic Acid. Used when the substrate contains sulfur or other catalyst poisons.
Regioselective N-Alkylation
A common challenge is alkylating the pyrazole nitrogen.
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Conditions: R-X (Alkyl halide) + Base (Cs₂CO₃ or NaH) in DMF.
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Regioselectivity: Alkylation typically yields a mixture of N1- and N2-substituted products.
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Steric Control: Bulky electrophiles favor the less hindered nitrogen (away from the carbamate side chain).
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Thermodynamic Control: High temperatures favor the thermodynamically more stable isomer (often N1-substituted for 3-substituted pyrazoles).
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Medicinal Chemistry Applications
Kinase Inhibition (ATP Mimicry)
The 1H-pyrazole motif is a classical bioisostere for the imidazole ring found in purines.
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Mechanism: The pyrazole acts as a bidentate hydrogen bond donor/acceptor pair (Donor: NH, Acceptor: N:) interacting with the "hinge region" of kinase enzymes (e.g., CDK2, FLT3).
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Linker Utility: The carbamate linker provides a spacer that positions the benzyl group into the hydrophobic "back pocket" or solvent-exposed region of the enzyme.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~231 Da, this molecule is an ideal "fragment."
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Ligand Efficiency: It possesses high ligand efficiency due to its rigid aromatic core and hydrogen-bonding capability.
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Growth Vector: The benzyl group can be removed (deprotection) to grow the molecule towards the ribose binding pocket, or the pyrazole can be arylated to reach the gatekeeper residue.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (Gloves, Goggles).
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Storage: Store in a cool, dry place (2–8 °C). Stable for years if kept dry. The carbamate can hydrolyze slowly in strong aqueous acids or bases at elevated temperatures.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61283348, tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate (Analogous Structure). Retrieved from [Link]
- Fustero, S., et al. (2010).Improved Regioselectivity in the Synthesis of Pyrazoles.Journal of Organic Chemistry.
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ChemSrc (2025). Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate - CAS 1291937-65-9. Retrieved from [Link]
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Matrix Fine Chemicals. Ethyl N-(1-benzyl-4-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)carbamate (Structural Analog Data). Retrieved from [Link]
